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Abstract
This technical guide provides a comprehensive framework for the determination of the

molecular formula and the complete structure elucidation of 2-Methylbutyl salicylate (CAS

No: 51115-63-0). Intended for researchers, analytical scientists, and professionals in drug

development and chemical synthesis, this document moves beyond a simple recitation of data.

It delves into the causality behind experimental choices, integrating multi-spectroscopic data

from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance

(NMR) Spectroscopy. Each protocol is presented as a self-validating system, ensuring scientific

integrity and reproducibility. The guide culminates in a synergistic analysis, demonstrating how

disparate data streams converge to provide an unambiguous structural confirmation.

Introduction and Foundational Properties
2-Methylbutyl salicylate, also known as 2-methylbutyl 2-hydroxybenzoate, is an organic ester

recognized for its applications as a flavor and fragrance agent.[1] Understanding its precise

molecular structure is fundamental to quality control, regulatory compliance, and exploring its

physicochemical properties and potential biological activities.
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The initial step in any structure elucidation workflow is the confirmation of its molecular formula

and weight.

Property Value Source

Molecular Formula C₁₂H₁₆O₃ [2][3][4]

Molecular Weight 208.25 g/mol [3][5]

IUPAC Name
2-methylbutyl 2-

hydroxybenzoate
[4]

CAS Registry Number 51115-63-0 [2][5]

The molecular formula is definitively established through high-resolution mass spectrometry,

which provides a highly accurate mass measurement, allowing for the unambiguous

determination of the elemental composition.

Strategic Approach to Structure Elucidation
The elucidation of an unknown compound is a systematic process. For a molecule like 2-
Methylbutyl salicylate, which is synthesized via the esterification of salicylic acid and 2-

methylbutanol, we can predict a core structure. However, rigorous confirmation requires a

multi-faceted analytical approach where each technique provides a unique and complementary

piece of the structural puzzle.

The following workflow outlines a robust strategy for complete structural verification.
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Initial Analysis & Synthesis Context

Spectroscopic Interrogation

Data Interpretation & Structure Confirmation
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Molecular Formula:
C12H16O3

FT-IR Spectroscopy

Functional Groups:
-OH, Ester C=O, Aromatic

GC-MS (EI)

Fragmentation Pattern:
Molecular Ion & Key Fragments

1H & 13C NMR

C-H Framework:
Proton/Carbon Environment & Connectivity

Final Validated Structure

Click to download full resolution via product page

Caption: A logical workflow for the structure elucidation of 2-Methylbutyl salicylate.

Mass Spectrometry (MS)
Rationale
Mass spectrometry is employed to determine the molecular weight and to gain structural

insights from the molecule's fragmentation pattern under electron ionization (EI). The resulting

mass spectrum is a fingerprint, revealing stable fragments that are characteristic of specific

structural motifs within the parent molecule.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the 2-Methylbutyl
salicylate sample in a volatile solvent such as dichloromethane or ethyl acetate.

Injection: Inject 1 µL of the prepared solution into the GC-MS system equipped with a

standard nonpolar capillary column (e.g., DB-5ms).

GC Separation: Utilize a temperature program to ensure proper separation. A typical

program might be: initial oven temperature at 60°C, hold for 2 minutes, then ramp to 280°C

at a rate of 10°C/min.

MS Analysis: The mass spectrometer is operated in Electron Ionization (EI) mode at 70 eV.

Data is acquired over a mass range of m/z 40-400.

Data Interpretation
The EI mass spectrum of 2-Methylbutyl salicylate is expected to show a molecular ion peak

(M⁺) at m/z 208, corresponding to its molecular weight.[5] The key diagnostic fragments for

salicylates are highly predictable and confirm the core structure.

m/z (Relative Intensity)
Proposed Fragment
Structure

Mechanistic Origin

208 [C₁₂H₁₆O₃]⁺ Molecular Ion (M⁺)

138 [C₇H₆O₃]⁺
McLafferty rearrangement

product (Salicylic acid)

120 [C₇H₄O₂]⁺
Loss of the 2-methylbutoxy

radical (•OC₅H₁₁)

121 [C₇H₅O₂]⁺ Stabilized acylium ion

43 [C₃H₇]⁺
Isopropyl fragment from the

alkyl chain

The presence of the intense peak at m/z 120 is particularly diagnostic for the salicylate ester

moiety, representing the stable benzoyl cation fragment after cleavage of the ester bond.[4][5]

The peak at m/z 138 confirms the presence of the ortho-hydroxyl group, which facilitates a

characteristic McLafferty rearrangement.
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Infrared (IR) Spectroscopy
Rationale
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the

functional groups present in a molecule. Each functional group absorbs infrared radiation at a

characteristic frequency (wavenumber), providing direct evidence for the presence of the

phenolic hydroxyl (-OH), the ester carbonyl (C=O), and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent like isopropanol and allowing it to dry completely.

Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to

subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

Sample Application: Place a single drop of neat 2-Methylbutyl salicylate liquid directly onto

the ATR crystal.

Spectrum Acquisition: Secure the ATR arm to ensure good contact between the sample and

the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range

of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation
The IR spectrum provides clear evidence for the key functional groups within 2-Methylbutyl
salicylate. Similar salicylate esters serve as excellent models for interpreting the spectrum.[6]

[7][8]
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Wavenumber (cm⁻¹) Vibration Type
Functional Group
Assignment

~3200 (broad) O-H stretch

Phenolic hydroxyl group,

intramolecularly hydrogen-

bonded to the carbonyl oxygen

~2960-2850 C-H stretch
Aliphatic C-H bonds in the 2-

methylbutyl group

~1680 (strong) C=O stretch Ester carbonyl group

~1610, ~1485 C=C stretch Aromatic ring

~1250 C-O stretch Ester C-O bond

The position of the C=O stretch at a relatively low wavenumber (~1680 cm⁻¹) is characteristic

of salicylate esters and is a direct result of intramolecular hydrogen bonding between the

phenolic proton and the carbonyl oxygen. This interaction weakens the C=O double bond,

lowering its vibrational frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale
NMR spectroscopy provides the most definitive and detailed structural information. ¹H NMR

reveals the number, chemical environment, and connectivity of protons, while ¹³C NMR

identifies all unique carbon atoms in the molecule. Together, they allow for the complete

assembly of the molecular skeleton.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve approximately 10-20 mg of 2-Methylbutyl salicylate in ~0.7

mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and

shimmed to ensure a homogeneous magnetic field.
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¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include a 90° pulse angle

and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse

sequence to produce sharp singlets for each unique carbon atom.

Data Interpretation
The combination of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every

atom in the C-H framework.

5.3.1. Predicted ¹H NMR Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.8 s (broad) 1H Phenolic -OH

~7.8 dd 1H
Aromatic H (ortho to -

COOR)

~7.4 t 1H
Aromatic H (para to -

OH)

~6.9 t 1H
Aromatic H (para to -

COOR)

~6.8 d 1H
Aromatic H (ortho to -

OH)

~4.2 m 2H -O-CH₂-CH-

~1.8 m 1H -CH₂-CH(CH₃)-CH₂-

~1.5 m 2H -CH(CH₃)-CH₂-CH₃

~0.95 d 3H -CH(CH₃)-CH₂-

~0.90 t 3H -CH₂-CH₃

5.3.2. Predicted ¹³C NMR Data
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Chemical Shift (δ, ppm) Carbon Type Assignment

~170.0 C=O Ester C=O

~161.5 C (Aromatic) C-OH

~135.8 CH (Aromatic) CH (para to -OH)

~130.0 CH (Aromatic) CH (ortho to -COOR)

~119.0 CH (Aromatic) CH (para to -COOR)

~117.5 CH (Aromatic) CH (ortho to -OH)

~112.5 C (Aromatic) C-COOR

~70.0 CH₂ -O-CH₂-

~34.5 CH -CH(CH₃)-

~26.0 CH₂ -CH₂(CH₃)

~16.5 CH₃ -CH(CH₃)-

~11.0 CH₃ -CH₂(CH₃)

Conclusion: Synergistic Structure Confirmation
The convergence of data from multiple, independent analytical techniques provides an

irrefutable confirmation of the structure of 2-Methylbutyl salicylate.

Caption: Synergistic data integration for the final structure validation.

Mass Spectrometry confirms the molecular formula (C₁₂H₁₆O₃) and the presence of the

salicylate core through its characteristic fragmentation.

IR Spectroscopy provides unambiguous evidence for the required functional groups: a

hydrogen-bonded phenol, an ester, and an aromatic ring.

NMR Spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework,

distinguishing the 2-methylbutyl isomer from other possible C₅H₁₁ isomers and confirming

the 1,2- (ortho) substitution pattern on the benzene ring.
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This rigorous, multi-technique approach ensures the highest level of confidence in the

structural assignment, forming a foundational dataset for any further research or application

development involving 2-Methylbutyl salicylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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